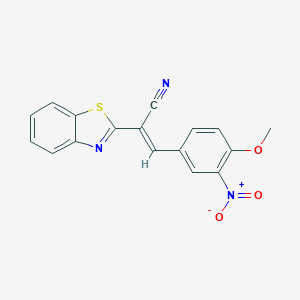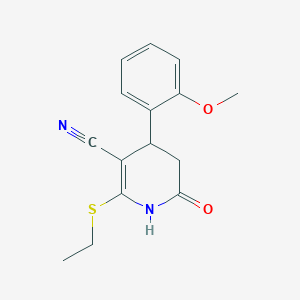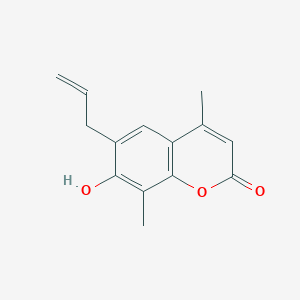![molecular formula C30H34BrN3O6S B388544 ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388544.png)
ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The bromo, methoxy, and diethylamino groups are introduced through various substitution reactions, often using reagents like bromine, methanol, and diethylamine.
Final esterification: The carboxylate group is typically introduced through esterification reactions using ethanol or other alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, diethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
相似化合物的比较
Ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Ethyl 5-(4-chlorophenyl)-2-[4-(dimethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, Ethyl 5-(2,4-dimethoxyphenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.
Uniqueness: The presence of the bromo and diethylamino groups may confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
分子式 |
C30H34BrN3O6S |
|---|---|
分子量 |
644.6g/mol |
IUPAC 名称 |
ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-2-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H34BrN3O6S/c1-8-33(9-2)19-12-11-18(22(14-19)37-5)13-25-28(35)34-27(20-15-23(38-6)24(39-7)16-21(20)31)26(29(36)40-10-3)17(4)32-30(34)41-25/h11-16,27H,8-10H2,1-7H3/b25-13+ |
InChI 键 |
MQEPJGKVQPNGLB-DHRITJCHSA-N |
手性 SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4Br)OC)OC)OC |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4Br)OC)OC)OC |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4Br)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ETHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B388463.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388464.png)
![ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388465.png)
![2-Methyl-1-[(3-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B388466.png)
![(2E)-6-acetyl-2-(2,4-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388467.png)

![ETHYL 5-(2,5-DIMETHOXYPHENYL)-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388472.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388473.png)
![ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B388474.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B388478.png)

![ethyl 2-[4-(allyloxy)-3-bromobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388483.png)
![6-Amino-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B388484.png)
